molecular formula C19H27N3O5S2 B562889 Dofetilide-d4 CAS No. 1189700-56-8

Dofetilide-d4

Cat. No. B562889
Key on ui cas rn: 1189700-56-8
M. Wt: 445.585
InChI Key: IXTMWRCNAAVVAI-QZPARXMSSA-N
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Patent
US04959366

Procedure details

The title compound was prepared by mesylation of 1-(4-aminophenoxy)-2-[N-methyl-N-(4-methanesulphonamidophenethyl)amino]ethane dihydrochloride hemihydrate (95 mg) with mesyl chloride ir pyridine according to the procedure of Example 19(C), yield 30 mg, m.p. 147°-149°, confirmed spectroscopically to be identical to the product of Example 7(C).
Name
1-(4-aminophenoxy)-2-[N-methyl-N-(4-methanesulphonamidophenethyl)amino]ethane dihydrochloride hemihydrate
Quantity
95 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O.Cl.Cl.[NH2:4][C:5]1[CH:28]=[CH:27][C:8]([O:9][CH2:10][CH2:11][N:12]([CH3:26])[CH2:13][CH2:14][C:15]2[CH:20]=[CH:19][C:18]([NH:21][S:22]([CH3:25])(=[O:24])=[O:23])=[CH:17][CH:16]=2)=[CH:7][CH:6]=1.NC1C=CC(OCCN(CCC2C=CC(N[S:48]([CH3:51])(=[O:50])=[O:49])=CC=2)C)=CC=1.Cl.Cl.S(Cl)(C)(=O)=O>N1C=CC=CC=1>[CH3:51][S:48]([NH:4][C:5]1[CH:6]=[CH:7][C:8]([O:9][CH2:10][CH2:11][N:12]([CH2:13][CH2:14][C:15]2[CH:20]=[CH:19][C:18]([NH:21][S:22]([CH3:25])(=[O:24])=[O:23])=[CH:17][CH:16]=2)[CH3:26])=[CH:27][CH:28]=1)(=[O:50])=[O:49] |f:0.1.2.3.4.5.6|

Inputs

Step One
Name
1-(4-aminophenoxy)-2-[N-methyl-N-(4-methanesulphonamidophenethyl)amino]ethane dihydrochloride hemihydrate
Quantity
95 mg
Type
reactant
Smiles
O.Cl.Cl.NC1=CC=C(OCCN(CCC2=CC=C(C=C2)NS(=O)(=O)C)C)C=C1.NC1=CC=C(OCCN(C)CCC2=CC=C(C=C2)NS(=O)(=O)C)C=C1.Cl.Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(C)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CS(=O)(=O)NC1=CC=C(OCCN(C)CCC2=CC=C(C=C2)NS(=O)(=O)C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04959366

Procedure details

The title compound was prepared by mesylation of 1-(4-aminophenoxy)-2-[N-methyl-N-(4-methanesulphonamidophenethyl)amino]ethane dihydrochloride hemihydrate (95 mg) with mesyl chloride ir pyridine according to the procedure of Example 19(C), yield 30 mg, m.p. 147°-149°, confirmed spectroscopically to be identical to the product of Example 7(C).
Name
1-(4-aminophenoxy)-2-[N-methyl-N-(4-methanesulphonamidophenethyl)amino]ethane dihydrochloride hemihydrate
Quantity
95 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O.Cl.Cl.[NH2:4][C:5]1[CH:28]=[CH:27][C:8]([O:9][CH2:10][CH2:11][N:12]([CH3:26])[CH2:13][CH2:14][C:15]2[CH:20]=[CH:19][C:18]([NH:21][S:22]([CH3:25])(=[O:24])=[O:23])=[CH:17][CH:16]=2)=[CH:7][CH:6]=1.NC1C=CC(OCCN(CCC2C=CC(N[S:48]([CH3:51])(=[O:50])=[O:49])=CC=2)C)=CC=1.Cl.Cl.S(Cl)(C)(=O)=O>N1C=CC=CC=1>[CH3:51][S:48]([NH:4][C:5]1[CH:6]=[CH:7][C:8]([O:9][CH2:10][CH2:11][N:12]([CH2:13][CH2:14][C:15]2[CH:20]=[CH:19][C:18]([NH:21][S:22]([CH3:25])(=[O:24])=[O:23])=[CH:17][CH:16]=2)[CH3:26])=[CH:27][CH:28]=1)(=[O:50])=[O:49] |f:0.1.2.3.4.5.6|

Inputs

Step One
Name
1-(4-aminophenoxy)-2-[N-methyl-N-(4-methanesulphonamidophenethyl)amino]ethane dihydrochloride hemihydrate
Quantity
95 mg
Type
reactant
Smiles
O.Cl.Cl.NC1=CC=C(OCCN(CCC2=CC=C(C=C2)NS(=O)(=O)C)C)C=C1.NC1=CC=C(OCCN(C)CCC2=CC=C(C=C2)NS(=O)(=O)C)C=C1.Cl.Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(C)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CS(=O)(=O)NC1=CC=C(OCCN(C)CCC2=CC=C(C=C2)NS(=O)(=O)C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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